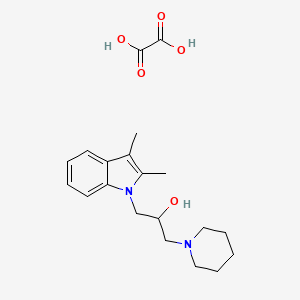

1-(2,3-二甲基-1H-吲哚-1-基)-3-(哌啶-1-基)丙醇 草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

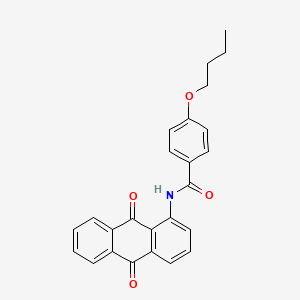

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature.

科学研究应用

Synthesis of Trisubstituted Indoles

The compound can be utilized in the synthesis of trisubstituted indoles, which are significant in the development of diverse heterocycles. This process is based on a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid, high yielding, and uses readily available building blocks . These trisubstituted indoles are important for creating compounds like tryptolines, spiropyrans, indolines, oxindoles, and spirocycles, which have applications in asymmetric dearomatisation and the creation of polymers and composite materials for energy storage and biomedical applications .

Biological Potential in Pharmacology

Indole derivatives, including the compound , show a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them valuable in drug discovery and development, as they can bind with high affinity to multiple receptors, leading to the creation of new therapeutic agents .

Plant Hormone Synthesis

The compound can be involved in the synthesis of plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. This hormone plays a crucial role in the regulation of plant growth and development, making the compound valuable in agricultural research and applications .

Material Science Applications

Indole derivatives are used in material science, particularly in the creation of composite materials. These materials have applications in energy storage, which is crucial for the development of batteries and other energy storage devices. They also have biomedical applications, potentially in the development of drug delivery systems and tissue engineering .

Antiviral Agent Development

The compound’s indole core can be modified to create antiviral agents. These derivatives have been tested against a broad range of RNA and DNA viruses, showing potential as treatments for viral infections .

Anti-inflammatory and Anticancer Research

Due to its biological activity, the compound can be used in the development of anti-inflammatory and anticancer drugs. Its ability to modulate various biological pathways makes it a candidate for the treatment of chronic inflammation and cancer .

Neuropharmacological Research

Indole derivatives have shown potential in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases. Their ability to interact with brain receptors and influence neurotransmitter levels makes them candidates for drugs targeting conditions like Alzheimer’s and Parkinson’s disease .

Environmental Science

In environmental science, indole derivatives can be used to study soil and water contamination. Their interaction with environmental toxins can help in understanding the mechanisms of pollution and contribute to the development of decontamination strategies .

属性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O.C2H2O4/c1-14-15(2)20(18-9-5-4-8-17(14)18)13-16(21)12-19-10-6-3-7-11-19;3-1(4)2(5)6/h4-5,8-9,16,21H,3,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOZYQMEDTXXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCC3)O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)

![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)

![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)

![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)